molecular formula C13H25ClN2O3 B6610932 tert-butyl N-[3-(piperidin-3-yl)oxetan-3-yl]carbamate hydrochloride CAS No. 2866353-47-9

tert-butyl N-[3-(piperidin-3-yl)oxetan-3-yl]carbamate hydrochloride

Cat. No.: B6610932
CAS No.: 2866353-47-9
M. Wt: 292.80 g/mol
InChI Key: JZKWHPZWBOCIBN-UHFFFAOYSA-N
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Description

Tert-Butyl N-[3-(Piperidin-3-yl)oxetan-3-yl]carbamate Hydrochloride, also known as TBOC, is a compound which has been widely studied in the scientific community. TBOC is a derivative of piperidine, a six-member heterocyclic ring with a nitrogen atom at the center, and is used in a variety of scientific applications. TBOC is a versatile compound, with many potential applications in the fields of organic synthesis, drug design, and medicinal chemistry.

Scientific Research Applications

Tert-butyl N-[3-(piperidin-3-yl)oxetan-3-yl]carbamate hydrochloride has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, medicinal chemistry, and organic synthesis. This compound has been used as a starting material in the synthesis of several pharmaceuticals, such as the anticonvulsant drug levetiracetam, and the anti-depressant drug citalopram. This compound has also been used in the synthesis of a variety of organic compounds, including esters, amides, and other organic compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(piperidin-3-yl)oxetan-3-yl]carbamate hydrochloride is not fully understood, but it is believed to act as an organic catalyst, accelerating the rate of certain chemical reactions. This compound is believed to increase the rate of reaction by increasing the nucleophilicity of the substrate, thus allowing it to react more readily with other molecules. This compound is also believed to act as a Lewis acid, which can bind to a substrate and facilitate the transfer of electrons, thus allowing the reaction to proceed more quickly.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other pro-inflammatory molecules. Inhibition of COX-2 can lead to reduced inflammation and pain relief. In addition, this compound has been shown to have anti-tumor activity, and may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-[3-(piperidin-3-yl)oxetan-3-yl]carbamate hydrochloride in laboratory experiments offers several advantages. This compound is relatively easy to synthesize and can be used in a variety of reactions. In addition, this compound is a relatively stable compound and is not easily degraded by heat or light. Finally, this compound is relatively non-toxic and has low environmental impact.
However, there are some limitations to the use of this compound in laboratory experiments. This compound is a relatively expensive compound, and its cost can be a limiting factor in some experiments. In addition, this compound has a relatively low solubility in water, making it difficult to use in aqueous solutions. Finally, this compound is a relatively weak base, and can be easily protonated by strong acids, making it unsuitable for use in acidic solutions.

Future Directions

The potential applications of tert-butyl N-[3-(piperidin-3-yl)oxetan-3-yl]carbamate hydrochloride are vast, and there are many potential future directions for research. This compound could be used in the synthesis of more complex organic compounds, such as peptides and nucleic acids. This compound could also be used in the design of new drugs and therapeutic agents. In addition, this compound could be used in the synthesis of materials for use in nanotechnology and other advanced materials. Finally, this compound could be used in the synthesis of biodegradable polymers and other materials for use in environmental remediation.

Synthesis Methods

The synthesis of tert-butyl N-[3-(piperidin-3-yl)oxetan-3-yl]carbamate hydrochloride is relatively straightforward and can be accomplished in a single step. The reaction requires an aqueous solution of piperidine, a tert-butyl halide, and an alkaline catalyst such as NaOH or KOH. The reaction proceeds via an SN2 displacement, with the tert-butyl halide displacing the piperidine to form the desired this compound product. This method is highly efficient and yields high yields of the desired product.

Properties

IUPAC Name

tert-butyl N-(3-piperidin-3-yloxetan-3-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-13(8-17-9-13)10-5-4-6-14-7-10;/h10,14H,4-9H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKWHPZWBOCIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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